molecular formula C10H8BrNO2 B1424448 Methyl 4-bromo-2-(cyanomethyl)benzoate CAS No. 1083181-36-5

Methyl 4-bromo-2-(cyanomethyl)benzoate

Cat. No.: B1424448
CAS No.: 1083181-36-5
M. Wt: 254.08 g/mol
InChI Key: OXXCXDQCAGYFQM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . This compound features a benzene ring substituted with a bromine atom, a cyanomethyl group, and a methyl ester group. It is commonly used as a building block in organic synthesis due to its versatile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-(cyanomethyl)benzoate can be synthesized through various methods. One common approach involves the bromination of methyl 2-(cyanomethyl)benzoate using bromine in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-(cyanomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride, typically in anhydrous solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Products include substituted benzoates with various functional groups.

    Reduction: Products include amines derived from the reduction of the cyanomethyl group.

    Oxidation: Products include carboxylic acids derived from the oxidation of the methyl ester group.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-(cyanomethyl)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and cyanomethyl group enable the compound to participate in various chemical reactions, influencing its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-bromo-2-(cyanomethyl)benzoate can be compared with other similar compounds, such as:

  • Methyl 4-bromo-2-(methylamino)benzoate
  • Methyl 4-bromo-2-(trifluoromethoxy)benzoate
  • Methyl 4-bromo-2-(trifluoromethyl)benzoate
  • Methyl 4-bromo-2-(methylsulfonyl)benzoate

Uniqueness: The presence of both a bromine atom and a cyanomethyl group in this compound makes it unique compared to its analogs. This combination of functional groups provides distinct reactivity and versatility in synthetic applications .

Properties

IUPAC Name

methyl 4-bromo-2-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-2-8(11)6-7(9)4-5-12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXCXDQCAGYFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705352
Record name Methyl 4-bromo-2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-36-5
Record name Methyl 4-bromo-2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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